molecular formula C10H9NO2 B1590320 2-Methyl-1H-indole-6-carboxylic acid CAS No. 73177-33-0

2-Methyl-1H-indole-6-carboxylic acid

Cat. No. B1590320
CAS RN: 73177-33-0
M. Wt: 175.18 g/mol
InChI Key: DTOBYAWCBMAUQH-UHFFFAOYSA-N
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Description

2-Methyl-1H-indole-6-carboxylic acid (2MICA) is a naturally occurring carboxylic acid found in various plants and fungi. It is a derivative of indole, a common aromatic compound found in many plants. 2MICA has been studied extensively in recent years due to its potential applications in various scientific fields.

Scientific Research Applications

Inhibitors of E. coli MurD Ligase

This compound serves as a reactant for the preparation of D-glutamic acid-based inhibitors targeting the E. coli MurD ligase, an enzyme crucial for bacterial cell wall synthesis, making it a potential candidate for developing new antibacterial agents .

Interleukin-2 Inducible T Cell Kinase Inhibitors

It is used in synthesizing indolylindazoles and indolylpyrazolopyridines, which act as inhibitors of interleukin-2 inducible T cell kinase (ITK). ITK inhibitors can modulate immune responses, making them relevant in treating autoimmune diseases and cancers .

Hedgehog Pathway Inhibitors

Amide conjugates with ketoprofen derived from this compound have been studied as inhibitors of Gli1-mediated transcription in the Hedgehog signaling pathway. This pathway is implicated in various cancers, and its inhibition can be a therapeutic strategy .

Tryptophan Dioxygenase Inhibitors

As a reactant, it contributes to the development of tryptophan dioxygenase inhibitors. These inhibitors can regulate tryptophan metabolism and have implications in cancer treatment due to their role in tumor immune evasion .

Anticancer Immunomodulators

The compound is also involved in creating pyridyl-ethenyl-indoles, which have potential as anticancer immunomodulators. These compounds can influence the immune system’s ability to recognize and destroy cancer cells .

Antiviral Agents

Research includes its application in synthesizing compounds with anti-HIV activity against various HIV strains, contributing to the development of new antiviral therapies .

CB2 Cannabinoid Receptor Ligands

It serves as a precursor for CB2 cannabinoid receptor ligands. These ligands are significant due to their therapeutic potential in treating pain and inflammation without psychoactive effects associated with CB1 receptor activation .

Hepatitis C Virus NS5B Polymerase Inhibitors

Lastly, this indole derivative is used to prepare inhibitors of the hepatitis C virus NS5B polymerase, an essential enzyme for viral replication, offering a route to novel antiviral drugs .

Each application represents a unique field where 2-Methyl-1H-indole-6-carboxylic acid shows promising potential, contributing to advancements in medical and pharmaceutical research.

MilliporeSigma - Indole-6-carboxylic acid MilliporeSigma - Methyl indole-6-carboxylate RSC Publishing - Synthesis of indole derivatives SpringerOpen - Biological potential of indole derivatives

properties

IUPAC Name

2-methyl-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-4-7-2-3-8(10(12)13)5-9(7)11-6/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOBYAWCBMAUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504609
Record name 2-Methyl-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1H-indole-6-carboxylic acid

CAS RN

73177-33-0
Record name 2-Methyl-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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